molecular formula C7H12BrCl3O2Si B1659884 Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester CAS No. 688359-84-4

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

Cat. No.: B1659884
CAS No.: 688359-84-4
M. Wt: 342.5 g/mol
InChI Key: GEVOCWHKMYIZGM-UHFFFAOYSA-N
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Description

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester is an organic silicon compound with the molecular formula C7H12BrCl3O2Si and a molecular weight of 342.52 g/mol . This compound is known for its applications in organic synthesis and surface treatment, where it is used to prepare functional polymers, resins, and adhesives[2][2].

Preparation Methods

The synthesis of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester typically involves the reaction of 2-bromo-2-methylpropionic acid with trichlorosilane[2][2]. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the following steps:

    Reaction Setup: The reactants are mixed in a suitable solvent, often under an inert atmosphere to prevent unwanted side reactions.

    Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities[][2].

Chemical Reactions Analysis

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester involves its ability to undergo substitution and hydrolysis reactions. The bromine atom and ester group are reactive sites that allow the compound to interact with various nucleophiles and electrophiles. These interactions lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester can be compared with similar compounds such as:

The unique presence of the trichlorosilyl group in this compound enhances its reactivity and makes it particularly useful in surface treatment and polymer synthesis[2][2].

Properties

IUPAC Name

3-trichlorosilylpropyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOCWHKMYIZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCC[Si](Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587762
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688359-84-4
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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